

# PK150: A Sorafenib Analogue Repurposed as a Potent Antibiotic

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **PK150**

Cat. No.: **B2454216**

[Get Quote](#)

An In-Depth Technical Guide on the Transformation of an Anticancer Agent

## For Researchers, Scientists, and Drug Development Professionals

This technical guide explores **PK150**, a structural analogue of the multi-kinase inhibitor sorafenib. Initially developed from a scaffold known for its anticancer properties, **PK150** has been repurposed into a potent antibiotic with significant activity against multidrug-resistant bacteria, particularly methicillin-resistant *Staphylococcus aureus* (MRSA). This document provides a comprehensive overview of the scientific journey of **PK150**, from its origins as a sorafenib analogue to its establishment as a promising anti-infective agent. We will delve into the mechanism of action of both sorafenib and **PK150**, present available quantitative data, and detail the experimental protocols that have been pivotal in its development.

## Introduction: From Cancer to Bacteria

Sorafenib is a well-established oral multi-kinase inhibitor used in the treatment of various cancers, including advanced renal cell carcinoma and hepatocellular carcinoma. It functions by targeting several kinases involved in tumor cell proliferation and angiogenesis, such as Raf-1, B-Raf, VEGFR-2, and PDGFR-beta. The diarylurea scaffold of sorafenib has been a fertile ground for the development of new therapeutic agents.

In the quest for new antibiotics to combat the growing threat of antimicrobial resistance, researchers have turned to repurposing existing drugs. This strategy can accelerate the drug development process by starting with compounds that have known safety profiles. A screening of commercial kinase inhibitors for antibacterial activity identified sorafenib as a promising, albeit moderately potent, hit against MRSA. This led to a systematic chemical modification of the sorafenib scaffold to enhance its antibacterial efficacy, resulting in the creation of **PK150**. This analogue demonstrates a remarkable increase in potency against MRSA and other Gram-positive pathogens, while its activity against human kinases has been significantly diminished.

## Quantitative Data: Sorafenib vs. PK150

The following tables summarize the available quantitative data for sorafenib and **PK150**, highlighting their distinct biological activities.

Table 1: Anticancer Activity of Sorafenib

| Cancer Cell Line                     | IC50 (μM)  | Reference |
|--------------------------------------|------------|-----------|
| HCT 116 (Colon Carcinoma)            | 18.6       | [1]       |
| MCF7 (Breast Carcinoma)              | 16.0       | [1]       |
| H460 (Non-small cell lung carcinoma) | 18.0       | [1]       |
| HepG2 (Hepatocellular Carcinoma)     | 2.3 - 2.97 | [2][3]    |

Table 2: Antibacterial Activity of **PK150** and Sorafenib

| Bacterial Strain | Compound  | MIC ( $\mu$ M) | Reference           |
|------------------|-----------|----------------|---------------------|
| S. aureus (MSSA) | PK150     | 0.3            | <a href="#">[4]</a> |
| S. aureus (MSSA) | Sorafenib | 3              | <a href="#">[4]</a> |
| S. aureus (MRSA) | PK150     | 0.3 - 1        | <a href="#">[4]</a> |
| S. aureus (MRSA) | Sorafenib | 3              | <a href="#">[4]</a> |
| S. aureus (VISA) | PK150     | 0.3            | <a href="#">[4]</a> |

MIC: Minimum Inhibitory Concentration; MSSA: Methicillin-sensitive *Staphylococcus aureus*; MRSA: Methicillin-resistant *Staphylococcus aureus*; VISA: Vancomycin-intermediate *Staphylococcus aureus*.

## Signaling Pathways and Mechanisms of Action

The divergent therapeutic applications of sorafenib and **PK150** are a direct result of their distinct molecular targets and mechanisms of action.

### Sorafenib: A Multi-Kinase Inhibitor in Cancer

Sorafenib exerts its anticancer effects by inhibiting key signaling pathways involved in cell proliferation and angiogenesis. The primary pathway targeted by sorafenib is the Raf/MEK/ERK pathway, which is often dysregulated in cancer. Additionally, it inhibits receptor tyrosine kinases such as VEGFR and PDGFR, which are crucial for the formation of new blood vessels that supply tumors with nutrients and oxygen.



[Click to download full resolution via product page](#)

**Figure 1:** Sorafenib's mechanism of action in cancer cells.

## PK150: A Multi-Targeting Antibiotic

In contrast to its parent compound, **PK150**'s antibacterial activity stems from its ability to interact with bacterial-specific targets. Chemical proteomic studies have revealed that **PK150** does not target a known kinase in bacteria. Instead, its mechanism of action is believed to be polypharmacological, involving at least two key processes:

- **Interference with Menaquinone Biosynthesis:** **PK150** inhibits demethylmenaquinone methyltransferase (MenG), an essential enzyme in the bacterial menaquinone biosynthesis pathway. Menaquinones are vital for the bacterial electron transport chain, and their inhibition disrupts cellular respiration.
- **Dysregulation of Protein Secretion:** **PK150** is thought to alter the activity of signal peptidase IB (SpsB), leading to a dysregulation of protein secretion. This can cause cellular stress and contribute to bacterial cell death.





[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. juniperpublishers.com [juniperpublishers.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Sorafenib suppresses the cell cycle and induces the apoptosis of hepatocellular carcinoma cell lines in serum-free media - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [PK150: A Sorafenib Analogue Repurposed as a Potent Antibiotic]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2454216#pk150-as-a-sorafenib-analogue\]](https://www.benchchem.com/product/b2454216#pk150-as-a-sorafenib-analogue)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)